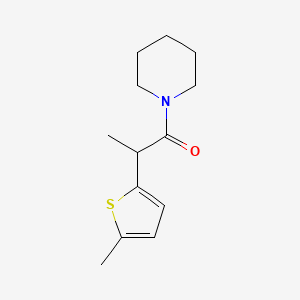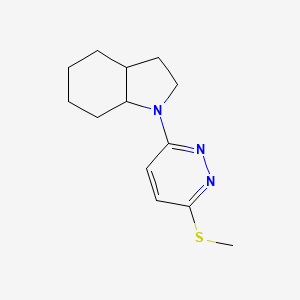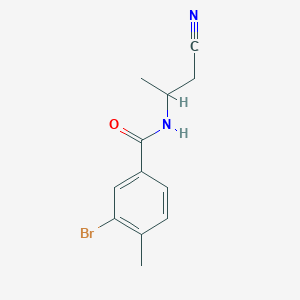
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole, also known as MOI, is a chemical compound that has been studied for its potential applications in scientific research. MOI is a bicyclic compound that contains a six-membered ring and a seven-membered ring. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not well understood. However, it has been suggested that 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole may act as a nucleophile in certain reactions due to the presence of the oxygen atom in the oxan-4-ylmethyl group.
Biochemical and Physiological Effects:
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have a range of biochemical and physiological effects. For example, 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its relatively simple synthesis. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, one limitation of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole. For example, further investigation is needed to understand the mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole and its potential as a nucleophile in certain reactions. Additionally, more studies are needed to explore the potential applications of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in the synthesis of other compounds and in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole that are more efficient and environmentally friendly.
Métodos De Síntesis
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been synthesized using several methods, including the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid methyl ester, and the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonitrile. The reduction of these compounds typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in scientific research, including its use as a building block for the synthesis of other compounds. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been investigated for its potential as a ligand for metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2-methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12-10-14-4-2-3-5-15(14)16(12)11-13-6-8-17-9-7-13/h12-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQYEGFDDVZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)

![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)